molecular formula C13H10N4O2 B4253138 N-(1,2-oxazol-3-ylmethyl)quinoxaline-5-carboxamide

N-(1,2-oxazol-3-ylmethyl)quinoxaline-5-carboxamide

Cat. No.: B4253138
M. Wt: 254.24 g/mol
InChI Key: MSEFJOKWGZLZBE-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-3-ylmethyl)quinoxaline-5-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, and a quinoxaline ring, which is a bicyclic compound containing nitrogen atoms at positions 1 and 4. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-3-ylmethyl)quinoxaline-5-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the quinoxaline moiety. One common method involves the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux conditions to form ethyl 2-(5-methyl-3-isoxazolylcarbamoyl)acetate. This intermediate is then treated with hydrazine hydrate in ethanol to yield 3-hydrazinyl-N-(5-methyl-3-isoxazolyl)-3-oxopropanamide. The final step involves the condensation of this hydrazide with quinoxaline-2-carboxylic acid in methanol to form this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-3-ylmethyl)quinoxaline-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized to form oxazoles.

    Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxalines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxazoles and their derivatives.

    Reduction: Tetrahydroquinoxalines.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

N-(1,2-oxazol-3-ylmethyl)quinoxaline-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-3-ylmethyl)quinoxaline-5-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The quinoxaline ring can intercalate into DNA, affecting gene expression and cell proliferation. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-oxazol-3-ylmethyl)quinoxaline-5-carboxamide is unique due to its combination of the isoxazole and quinoxaline rings, which confer distinct biological activities and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research.

Properties

IUPAC Name

N-(1,2-oxazol-3-ylmethyl)quinoxaline-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-13(16-8-9-4-7-19-17-9)10-2-1-3-11-12(10)15-6-5-14-11/h1-7H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEFJOKWGZLZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C(=O)NCC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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